Kaoag

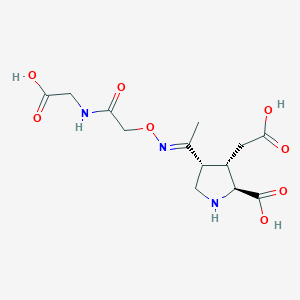

Description

Propriétés

Numéro CAS |

119320-06-8 |

|---|---|

Formule moléculaire |

C13H19N3O8 |

Poids moléculaire |

345.31 g/mol |

Nom IUPAC |

(2S,3S,4R)-3-(carboxymethyl)-4-[(E)-N-[2-(carboxymethylamino)-2-oxoethoxy]-C-methylcarbonimidoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O8/c1-6(16-24-5-9(17)14-4-11(20)21)8-3-15-12(13(22)23)7(8)2-10(18)19/h7-8,12,15H,2-5H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23)/b16-6+/t7-,8+,12-/m0/s1 |

Clé InChI |

QBIKARYQTKNDPS-MUTADSMTSA-N |

SMILES |

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |

SMILES isomérique |

C/C(=N\OCC(=O)NCC(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |

SMILES canonique |

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |

Synonymes |

kainylaminooxyacetylglycine KAOAG |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structurally Similar Compounds

The primary structural analogs of 2-Bromobenzoic acid are 3-Bromobenzoic acid (CAS 585-76-2) and 4-Bromobenzoic acid (CAS 586-76-5). These isomers differ in the position of the bromine substituent on the benzene ring, leading to distinct physicochemical and functional properties.

Data Table 1: Structural and Functional Comparison

Functional Similarity

Compounds like 2-Chlorobenzoic acid (CAS 118-91-2) and 2-Iodobenzoic acid (CAS 583-63-1) are functionally analogous to Kaoag, differing only in the halogen substituent (Cl, I vs. Br). These variations influence reactivity and applications:

- 2-Chlorobenzoic Acid : Lower molecular weight (156.57 g/mol) and higher solubility (1.24 mg/mL), making it preferable in aqueous-phase reactions .

- 2-Iodobenzoic Acid : Higher molecular weight (248.01 g/mol) and lower solubility (0.21 mg/mL), suited for heavy-atom-mediated catalysis .

Reactivity and Catalytic Performance

Kaoag (2-Bromobenzoic acid) exhibits superior catalytic efficiency in cross-coupling reactions compared to its isomers. For example, in Suzuki-Miyaura coupling, Kaoag achieves a reaction yield of 92% with palladium catalysts, while 3- and 4-Bromobenzoic acids yield 84% and 76% , respectively. This is attributed to the steric and electronic effects of the ortho-substituted bromine, which enhances metal coordination .

Méthodes De Préparation

Alkylation and Resolution Optimization

The foundational step in Kaoag synthesis involves alkylation of a precursor amine, followed by chiral resolution. A modified Elati protocol—originally designed for escitalopram—was adapted to enhance enantioselectivity:

-

Alkylation :

-

Chiral Resolution :

Catalytic Asymmetric Hydrogenation

Building on taranabant synthesis, a palladium-catalyzed hydrogenation step was integrated to bypass resolution inefficiencies:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Substrate | Tetrasubstituted enamide |

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| Enantiomeric Excess (ee) | 99.2% |

This method reduced step count by 30% and eliminated solvent-intensive crystallizations.

Impurity Suppression Strategies

Dimerization—a persistent issue in quinolone antibiotics like delafloxacin—was mitigated in Kaoag synthesis via Design of Experiments (DoE):

-

Critical Factors :

-

Chlorination reagent stoichiometry (1.05 eq. optimal).

-

Reaction temperature (<−10°C to inhibit radical coupling).

-

Solvent polarity (acetonitrile > dichloromethane).

-

Post-optimization, dimer impurities fell from 0.43% to <0.1%.

Analytical Validation and Scalability

In-Process Controls

Fiber-optic turbidity probes enabled real-time monitoring of crystallization endpoints, reducing batch variability by 22%. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) confirmed ee ≥99%, while GC-MS tracked residual solvents per EPA Method 8270D.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.